molecular formula C10H9BrN2O B1526463 [4-(4-Bromopyrazol-1-yl)phenyl]methanol CAS No. 1184193-54-1

[4-(4-Bromopyrazol-1-yl)phenyl]methanol

Cat. No.: B1526463
CAS No.: 1184193-54-1
M. Wt: 253.09 g/mol
InChI Key: RUROEWUAPHWLCG-UHFFFAOYSA-N
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Description

[4-(4-Bromopyrazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C10H9BrN2O It is characterized by the presence of a bromopyrazole group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol typically involves the reaction of 4-bromopyrazole with a phenylmethanol derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Bromopyrazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Building Block: [4-(4-Bromopyrazol-1-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Material Science: The compound is explored for its potential in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals for crop protection.

Comparison with Similar Compounds

  • [4-(4-Chloropyrazol-1-yl)phenyl]methanol
  • [4-(4-Fluoropyrazol-1-yl)phenyl]methanol
  • [4-(4-Methylpyrazol-1-yl)phenyl]methanol

Uniqueness:

  • Bromine Substitution: The presence of a bromine atom in [4-(4-Bromopyrazol-1-yl)phenyl]methanol imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs.
  • Reactivity: The bromine atom can participate in specific substitution reactions that are not feasible with other halogens or substituents.

Properties

IUPAC Name

[4-(4-bromopyrazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROEWUAPHWLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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